molecular formula C11H13ClOS B15328524 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one

1-((3-Chlorophenyl)thio)-3-methylbutan-2-one

Cat. No.: B15328524
M. Wt: 228.74 g/mol
InChI Key: RUHCYTRIQZWALD-UHFFFAOYSA-N
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Description

1-((3-Chlorophenyl)thio)-3-methylbutan-2-one is a sulfur-containing ketone derivative characterized by a 3-chlorophenylthio group attached to a branched methylbutanone backbone. The chlorine atom at the meta position of the phenyl ring likely enhances lipophilicity, which could influence bioavailability and intermolecular interactions. The thioether linkage and ketone group make it a versatile intermediate for further chemical modifications, such as nucleophilic substitutions or condensations .

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfanyl-3-methylbutan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3

InChI Key

RUHCYTRIQZWALD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CSC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 3-chlorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenyl)thio)-3-methylbutan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chlorophenyl)thio)-3-methylbutan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and chlorophenyl group play crucial roles in its reactivity and biological activity. For instance, the thioether group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 1-((3-Chlorophenyl)thio)-3-methylbutan-2-one and its analogs:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 3-ClPh-S, methylbutanone Not reported Not reported Chlorine enhances lipophilicity
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one 2,4-Me₂Ph-S, methylbutanone 222.35 Not reported Discontinued; methyl groups reduce reactivity
1-(3-(Methylthio)phenyl)propan-2-one 3-MeS-Ph, propanone 180.27 Not reported Methylthio group increases hydrophobicity
5i (1-(3-Chlorophenyl)-2-(triazolylthio)ethanone) 3-ClPh-S, triazole-ethanone 483.1165 99–100 Heterocyclic triazole enhances stability
2-Phenyl-1-(thiophen-3-yl)butan-1-one Thiophene, phenylbutanone Not reported Not reported Thiophene moiety alters electronic properties

Key Observations :

  • Chlorine vs. Methyl Substituents : The 3-chlorophenyl group in the target compound likely increases lipophilicity compared to methyl-substituted analogs (e.g., 2,4-dimethylphenyl derivative), which may improve membrane permeability in biological systems.
  • Discontinuation of Analogs : The dimethylphenyl analog (222.35 g/mol) was discontinued, possibly due to synthetic challenges or instability, suggesting the 3-chlorophenyl variant may offer better stability .

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